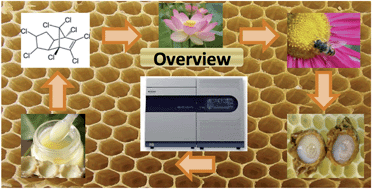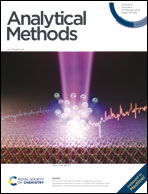Multi-class pesticide determination in royal jelly by gas chromatography coupled to triple quadrupole tandem mass spectrometry
Analytical Methods Pub Date: 2014-02-25 DOI: 10.1039/C3AY42048E
Abstract
A solid phase extraction procedure based on the use of C18 cartridges has been developed and validated for the extraction of 127 pesticides from royal jelly. Ethyl acetate and n-hexane were used for pesticide elution. Pesticide determination and quantification were performed with gas chromatography coupled with triple quadrupole tandem mass spectrometry using selective reaction monitoring. The total run time was 23 min. Because of matrix effects, pesticides were quantified using matrix-matched calibration. Recoveries ranged from 70 to 120% and the relative standard deviation was lower than 20% (intraday) and 25% (interday) for 10, 50 and 100 μg kg−1 of most of the target compounds. The limits of quantification were lower than 10 μg kg−1. The validated method was applied to the analysis of 6 royal jelly commercial products (liquid and capsule preparations) and no pesticides were detected above the limits of detection.

Recommended Literature
- [1] Inside front cover
- [2] Nitrous oxide as a primary product in base-mediated β-elimination reactions of diazeniumdiolated benzylamine derivatives†
- [3] The Institute of Chemistry of Great Britain and Ireland. Journal and Proceedings. Part I: 1940
- [4] Continuous and spontaneous nanoparticle separation by diffusiophoresis†
- [5] Controlled nanometric fibers of self-assembled designed protein scaffolds†
- [6] Preparation of a new 2D MXene/PES composite membrane with excellent hydrophilicity and high flux
- [7] Treating highly charged carbon and fullerene clusters as dielectric particles
- [8] Selenium levels, thiobarbituric acid-reactive substance concentrations and glutathione peroxidase activity in the blood of women with gestosis and imminent premature labour†
- [9] Oxalate-assisted assembly of two polyoxotantalate supramolecular frameworks with proton conduction properties†
- [10] Rationally designed anionic diblock copolymer worm gels are useful model systems for calcite occlusion studies†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 1462-88-0
-
3-(prop-2-enamido)benzoic Acid
CAS no.: 17090-28-7
-
CAS no.: 150517-85-4
-
CAS no.: 19773-24-1
-
CAS no.: 1073-32-1









